

## Toxicological Profile of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,4-Trihydroxypentanedioic acid

Cat. No.: B3433929

Get Quote

Disclaimer: Direct toxicological data for **2,3,4-trihydroxypentanedioic acid** (also known as pentaric acid, ribaric acid, or arabinaric acid) is limited in publicly available scientific literature. According to the PubChem database, it is considered to be of low concern based on experimental and modeled data[1]. This guide provides a comprehensive overview of the toxicological data for the structurally similar and well-studied compound, L-(+)-tartaric acid (2,3-dihydroxybutanedioic acid), to serve as a reference for researchers, scientists, and drug development professionals.

**Chemical Identity** 

| Property           | 2,3,4-<br>Trihydroxypentanedioic<br>Acid           | L-(+)-Tartaric Acid                               |
|--------------------|----------------------------------------------------|---------------------------------------------------|
| Synonyms           | Pentaric acid, Ribaric acid, Arabinaric acid[1][2] | L-Threaric acid, (2R,3R)-(+)-<br>Tartaric acid[3] |
| CAS Number         | 488-31-3, 33012-62-3, 6703-<br>05-5[1][2]          | 87-69-4[3]                                        |
| Molecular Formula  | C5H8O7[2]                                          | C4H6O6[3]                                         |
| Molecular Weight   | 180.11 g/mol [1]                                   | 150.09 g/mol [3]                                  |
| Chemical Structure | (Structure not available)                          | (Structure not available)                         |



Check Availability & Pricing

## **Toxicological Data Summary for L-(+)-Tartaric Acid**

The following tables summarize the available quantitative toxicological data for L-(+)-tartaric acid.

**Acute Toxicity** 

| Species | Route             | Value         | Units    | Reference |
|---------|-------------------|---------------|----------|-----------|
| Rat     | Oral (LD50)       | >2000 - <5000 | mg/kg bw | [4][5]    |
| Rat     | Dermal (LD50)     | >2000         | mg/kg bw | [4][6]    |
| Rabbit  | Oral (LDLo)       | 5000          | mg/kg    | [7]       |
| Mouse   | Oral (LD50)       | 4400          | mg/kg    | [8]       |
| Human   | Oral (LD50, est.) | ~7500         | mg/kg    | [8]       |

LD50: Median Lethal Dose; LDLo: Lowest Published Lethal Dose

### **Sub-chronic and Chronic Toxicity**



| Species | Duration | Route                       | NOAEL                         | Units           | Effects<br>Observed<br>at Higher<br>Doses                                                                                     | Referenc<br>e |
|---------|----------|-----------------------------|-------------------------------|-----------------|-------------------------------------------------------------------------------------------------------------------------------|---------------|
| Rat     | 2 years  | Oral (diet)                 | 2460                          | mg/kg<br>bw/day | No adverse effects observed at the highest dose tested.                                                                       | [6][9]        |
| Rat     | 18 weeks | Oral<br>(drinking<br>water) | 80 (male),<br>130<br>(female) | mg/kg<br>bw/day | Reduced growth rate, impaired urine-concentrating ability, and inflammatory response in the stomach at higher concentrations. | [10]          |

NOAEL: No-Observed-Adverse-Effect Level

## Genotoxicity



| Test System                                                                      | Result   | Reference |
|----------------------------------------------------------------------------------|----------|-----------|
| In vitro (Host-mediated assays with S. typhimurium and Saccharomyces cerevisiae) | Negative | [9]       |
| In vitro (Mammalian chromosome aberration test)                                  | Negative | [9]       |
| In vivo (Dominant lethal tests in rats)                                          | Negative | [9]       |
| In vivo (Mammalian bone marrow chromosome aberration tests in rats)              | Negative | [9]       |

**Reproductive and Developmental Toxicity** 

| Species | Study Type     | NOAEL | Units        | Observatio<br>ns                          | Reference |
|---------|----------------|-------|--------------|-------------------------------------------|-----------|
| Mouse   | Teratogenicity | 274   | mg/kg bw/day | No<br>teratogenic<br>effects<br>observed. | [9]       |
| Rat     | Teratogenicity | 181   | mg/kg bw/day | No<br>teratogenic<br>effects<br>observed. | [6][9]    |
| Hamster | Teratogenicity | 225   | mg/kg bw/day | No<br>teratogenic<br>effects<br>observed. | [9]       |
| Rabbit  | Teratogenicity | 215   | mg/kg bw/day | No<br>teratogenic<br>effects<br>observed. | [9]       |



# **Experimental Protocols Acute Oral Toxicity (OECD 423)**

This method is designed to estimate the LD50 and identify the toxicity class of a substance.

- Test Animals: Typically, young adult female rats are used.
- Housing and Feeding: Animals are housed in standard conditions with access to food and water. A fasting period is required before administration of the test substance[11].
- Dose Administration: The test substance is administered orally by gavage in a single dose[11][12].
- Procedure: A stepwise procedure is used with a few animals per step. The outcome of each step determines the dose for the next. The starting dose is selected based on existing information about the substance's toxicity[11].
- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days[13]. A gross necropsy is performed on all animals at the end of the study[12].

### **Sub-chronic Oral Toxicity Study in Rodents (OECD 408)**

This study provides information on the potential adverse effects of a substance following repeated oral administration over a 90-day period.

- Test Animals: Young, healthy rats are typically used, with both sexes represented in sufficient numbers (e.g., 10-20 per sex per group)[14].
- Housing and Feeding: Animals are housed in standard conditions with free access to laboratory diet and drinking water.
- Dose Administration: The test substance is typically administered daily via the diet, drinking water, or by gavage for 90 days[15]. At least three dose levels and a concurrent control group are used.
- · Observations:



- Clinical Observations: Daily cage-side observations for signs of toxicity[16].
- Body Weight and Food/Water Consumption: Measured weekly.
- Hematology and Clinical Chemistry: Blood samples are collected at termination (and optionally at an interim point) for analysis of key parameters[17].
- Urinalysis: Conducted at least once towards the end of the study.
- Pathology: All animals undergo a full gross necropsy. Organ weights are recorded.
   Histopathological examination is performed on organs from the control and high-dose groups, and on any organs showing gross abnormalities in other groups[17].

# Signaling Pathways and Mechanisms of Toxicity Inhibition of Malic Acid Production

In high doses, tartaric acid can act as a muscle toxin by inhibiting the production of malic acid, which can lead to paralysis and death[8][18].

#### **Species-Specific Nephrotoxicity in Canines**

Recent studies have identified tartaric acid as the likely toxic component in grapes and raisins that causes acute kidney injury in dogs[19][20]. This toxicity is species-specific and is not observed in humans[21]. The proposed mechanism involves the differential expression and function of organic anion transporters (OATs) in the kidneys.

In dogs, it is hypothesized that tartaric acid is taken up into renal proximal tubule cells via OAT1. The lack of sufficient OAT4-mediated efflux in dogs leads to intracellular accumulation of tartaric acid, resulting in cytotoxicity and acute kidney injury[21][22]. In contrast, human kidney cells express higher levels of OAT4, which facilitates the efflux of tartaric acid, preventing its accumulation and subsequent toxicity[21].

Below is a diagram illustrating the proposed mechanism of tartaric acid-induced nephrotoxicity in canine versus human kidney cells.





Click to download full resolution via product page

Caption: Proposed mechanism of tartaric acid nephrotoxicity.

#### Conclusion

While there is a notable absence of specific toxicological studies on **2,3,4-trihydroxypentanedioic acid**, the extensive data available for the structurally related compound, L-(+)-tartaric acid, suggests a low order of acute toxicity and no significant concerns for genotoxicity or teratogenicity. The primary toxicological effect of high doses of tartaric acid appears to be muscle toxicity through the inhibition of malic acid production and a species-specific nephrotoxicity in canines. Researchers and drug development professionals should consider these findings when evaluating the potential risks associated with **2,3,4-trihydroxypentanedioic acid** and related compounds. Further studies are warranted to establish a definitive toxicological profile for **2,3,4-trihydroxypentanedioic acid**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Foundational & Exploratory





- 1. Pentaric acid | C5H8O7 | CID 109475 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3,4-Trihydroxypentanedioic acid | lookchem [lookchem.com]
- 3. geneseo.edu [geneseo.edu]
- 4. redox.com [redox.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. laffort.com [laffort.com]
- 7. riccachemical.com [riccachemical.com]
- 8. Tartaric acid Wikipedia [en.wikipedia.org]
- 9. nexchem.co.uk [nexchem.co.uk]
- 10. Short-term toxicity study of metatartaric acid in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. fda.gov [fda.gov]
- 14. Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents | FDA [fda.gov]
- 15. ifif.org [ifif.org]
- 16. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. go.drugbank.com [go.drugbank.com]
- 19. Acute kidney injury in dogs following ingestion of cream of tartar and tamarinds and the connection to tartaric acid as the proposed toxic principle in grapes and raisins PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Tartaric acid induces toxicity in Madin-Darby canine kidney cells, but not human kidney-2 cells in vitro, and is prevented by organic anion transporter inhibition and human OAT-4 transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Toxicological Profile of 2,3,4-Trihydroxypentanedioic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433929#toxicological-studies-of-2-3-4-trihydroxypentanedioic-acid]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com